

2-Aminoacetophenone hydrochloride solubility in water and organic solvents.

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Compound of Interest

Compound Name:	2-Aminoacetophenone hydrochloride
Cat. No.:	B045598

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An In-Depth Technical Guide to the Solubility of **2-Aminoacetophenone Hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Aminoacetophenone hydrochloride** (CAS: 5468-37-1), a key intermediate in pharmaceutical and chemical synthesis.^{[1][2]} While publicly available quantitative solubility data is limited, this document synthesizes foundational physicochemical principles and qualitative data to build a robust theoretical solubility profile.^[3] Crucially, this guide provides a field-proven, detailed experimental protocol for the precise determination of equilibrium solubility, empowering researchers to generate reliable data for process development, formulation, and analytical characterization. The narrative emphasizes the causal relationships between molecular structure, solvent properties, pH, and temperature, offering a predictive framework for scientists and drug development professionals.

Introduction to 2-Aminoacetophenone Hydrochloride

2-Aminoacetophenone hydrochloride, also known as phenacylamine hydrochloride, is an off-white to light yellow crystalline solid with the chemical formula $C_8H_{10}ClNO$ and a molecular weight of 171.62 g/mol.^{[1][4][5]} It is a crucial building block in organic synthesis, finding

application in the preparation of various pharmaceutical agents, including inhibitors of human sirtuins with antiproliferative properties and dual δ/μ opioid receptor agonists.[6][7]

Understanding the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (crystallization), and is a cornerstone for the formulation of active pharmaceutical ingredients (APIs) as it directly influences bioavailability.[3][8]

Core Principles of Solubility: A Theoretical Framework

The solubility of **2-Aminoacetophenone hydrochloride** is governed by the interplay of its molecular structure with the physicochemical properties of the solvent.[3]

2.1. The Impact of Salt Formation

The parent molecule, 2-aminoacetophenone, possesses a non-polar benzene ring, a moderately polar ketone group, and a polar amino group.[3] While the free base is practically insoluble in water, its conversion to a hydrochloride salt dramatically alters its solubility profile.[9] The protonation of the basic amino group by hydrochloric acid forms an ammonium salt (2-oxo-2-phenylethan-1-aminium chloride).[6][10] This introduces an ionic character to the molecule, significantly increasing its polarity and its propensity to dissolve in polar solvents like water through favorable ion-dipole interactions.[3][11] This follows the fundamental principle of "like dissolves like." [3]

2.2. Key Factors Influencing Solubility

The dissolution of **2-Aminoacetophenone hydrochloride** is not static but is dynamically influenced by several critical parameters:

- Solvent Polarity: The ionic nature of the hydrochloride salt predicts higher solubility in polar solvents. Polar protic solvents (e.g., water, methanol, ethanol) are expected to be particularly effective due to their ability to form hydrogen bonds and solvate both the ammonium cation and the chloride anion.[3]

- pH of the Medium: As the salt of a weak base, the aqueous solubility of **2-Aminoacetophenone hydrochloride** is intrinsically linked to the pH of the solution.[12] In acidic to neutral pH, the compound exists predominantly in its protonated, ionic, and more soluble form. As the pH increases significantly above the pKa of the conjugate acid, the equilibrium shifts towards the un-protonated, less polar free base (2-aminoacetophenone), which is practically insoluble in water, causing it to precipitate.[3][9][12]
- Temperature: The dissolution of most solid compounds is an endothermic process, meaning it absorbs heat from the surroundings.[13] Consequently, according to the van't Hoff equation, the solubility of **2-Aminoacetophenone hydrochloride** is expected to increase with rising temperature.[14][15] However, the exact magnitude of this dependence is compound-specific and must be determined experimentally.

Below is a diagram illustrating the interplay of these foundational factors.

Caption: Logical relationship of factors affecting solubility.

Solubility Profile

While precise quantitative data is not widely published, a qualitative and semi-quantitative profile can be assembled from material safety data sheets and chemical supplier information.

3.1. Aqueous Solubility

2-Aminoacetophenone hydrochloride is described as "Slightly Soluble" in water.[16] This qualitative term indicates that a significant amount of solvent is required to dissolve a given mass of the solute. The solubility is highly dependent on pH, as discussed previously, and is expected to be greatest in acidic solutions (pH 1-5).

3.2. Organic Solvent Solubility

The solubility in organic solvents is a function of solvent polarity and its ability to interact with the ionic salt.

Table 1: Qualitative Solubility of **2-Aminoacetophenone Hydrochloride** and its Free Base

Solvent	Chemical Formula	Polarity Type	Solubility of Hydrochloride Salt	Inferred Rationale / Free Base Data
Water	H ₂ O	Polar Protic	Slightly Soluble[16]	High polarity and hydrogen bonding support dissolution.
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble[16]	Polar protic nature allows solvation of the ionic salt. Free base is soluble. [3]
Ethanol	C ₂ H ₅ OH	Polar Protic	Data not available	Expected to be soluble. Free base shows good solubility (≥21.3 mg/mL). [3]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Slightly Soluble[16]	High polarity allows dissolution, but lacks protic hydrogen for anion solvation.
Acetone	C ₃ H ₆ O	Polar Aprotic	Data not available	Free base is soluble.[3] The salt may have lower solubility.

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not available | Expected to be poorly soluble due to polarity mismatch. Free base is sparingly soluble.[3] |

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

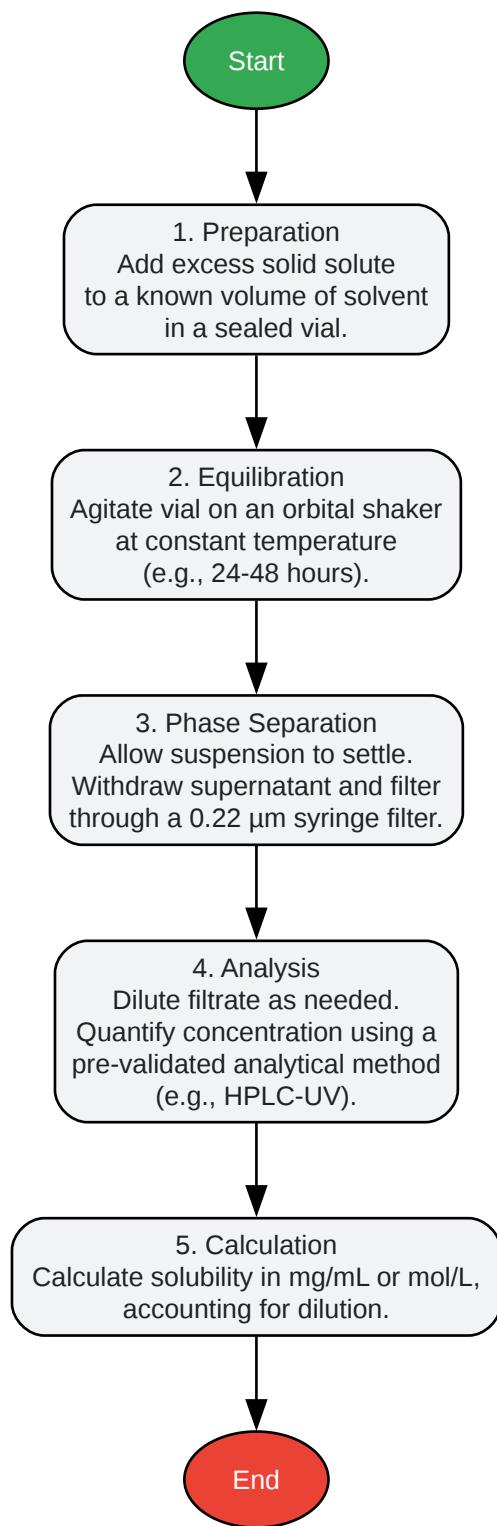
To address the lack of quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of **2-Aminoacetophenone hydrochloride**. This "shake-flask" method is considered the gold standard in the pharmaceutical industry.[\[17\]](#)[\[18\]](#)

Objective: To determine the equilibrium (thermodynamic) solubility of **2-Aminoacetophenone hydrochloride** in a specified solvent system at a controlled temperature.

Materials:

- **2-Aminoacetophenone hydrochloride** (of known purity)
- Solvent of interest (e.g., deionized water, pH-adjusted buffer, ethanol)
- Scintillation vials or glass flasks with screw caps
- Calibrated analytical balance
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
- Calibrated pH meter

Experimental Workflow Diagram:

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Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology:

- Preparation:
 - Causality: Add an excess amount of solid **2-Aminoacetophenone hydrochloride** to a vial containing a precise volume of the chosen solvent. Using an excess ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.[17] A good starting point is 2-3 times the expected solubility.
- Equilibration:
 - Causality: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[17]
- Phase Separation:
 - Causality: Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[18]
- Quantification:
 - Causality: Prepare a standard curve of **2-Aminoacetophenone hydrochloride** of known concentrations. Dilute the filtered sample with the solvent to fall within the linear range of the standard curve. Analyze the sample using a validated analytical method like HPLC-UV. The use of a validated, specific method ensures accurate and reliable quantification, forming a self-validating system.
- Data Analysis:
 - Causality: Using the concentration obtained from the standard curve, calculate the solubility of the compound in the original solvent, remembering to account for any dilutions made. The experiment should be performed in triplicate to ensure reproducibility and

statistical validity. For ionizable compounds, it is crucial to measure and report the final pH of the saturated solution.[12]

Conclusion

2-Aminoacetophenone hydrochloride is an ionic organic salt whose solubility is fundamentally governed by the principles of polarity, pH, and temperature. It is predicted to be most soluble in polar, protic solvents and under acidic aqueous conditions. While specific quantitative solubility values are not readily available in the literature, this guide provides the theoretical foundation and, more importantly, a detailed experimental protocol for researchers to determine this critical parameter with high confidence. The application of the described Shake-Flask methodology will yield the reliable and precise data necessary to support advanced research, process optimization, and formulation development in the pharmaceutical and chemical industries.

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